molecular formula C12H23N3 B3214796 pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152913-95-5

pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No. B3214796
CAS RN: 1152913-95-5
M. Wt: 209.33 g/mol
InChI Key: VAVYKIXDZXAFSK-UHFFFAOYSA-N
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Description

Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the CAS Number: 1152913-95-5 . It has a molecular weight of 209.33 . The IUPAC name for this compound is N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-pentanamine .


Molecular Structure Analysis

The InChI code for pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is 1S/C12H23N3/c1-5-6-7-8-13-9-12-10(2)14-15(4)11(12)3/h13H,5-9H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole-bearing compounds to justify their antileishmanial activity . These studies provide insights into the interaction between the compound and its target protein, which can be useful in the design of more effective drugs .

Synthesis and Structural Verification

The synthesis and structural verification of pyrazole derivatives, including pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, have been carried out using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help in confirming the successful synthesis of the compound and in understanding its structural characteristics .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been found to possess promising agro-chemical, fluorescent, and biological potencies . This makes them valuable in various fields of science, including natural science .

Antifungal Activities

Some pyrazole derivatives have shown moderate potency against black mold . This suggests that pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine could potentially be used in the development of antifungal agents .

Chemical Synthesis

Pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other compounds .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine may also interact with similar targets.

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it is plausible that it interacts with its target by forming a complex, leading to changes in the target’s function .

Pharmacokinetics

Its molecular weight of 20933 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine may have similar effects.

properties

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-5-6-7-8-13-9-12-10(2)14-15(4)11(12)3/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVYKIXDZXAFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=C(N(N=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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